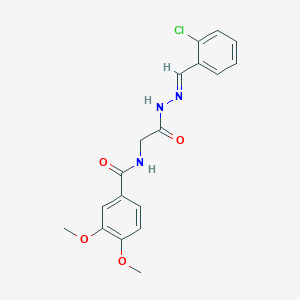

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Description

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone derivative characterized by a 2-chlorobenzylidene group attached to a hydrazine-carboxamide backbone and a 3,4-dimethoxybenzamide moiety. This compound belongs to the N-acylhydrazone class, which is known for its structural versatility and biological relevance, particularly in antimicrobial and anticancer research .

Properties

CAS No. |

324032-37-3 |

|---|---|

Molecular Formula |

C18H18ClN3O4 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C18H18ClN3O4/c1-25-15-8-7-12(9-16(15)26-2)18(24)20-11-17(23)22-21-10-13-5-3-4-6-14(13)19/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+ |

InChI Key |

QJPUKNGSSZPLEB-UFFVCSGVSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process:

Formation of the hydrazone: The reaction begins with the condensation of 2-chlorobenzaldehyde with hydrazine hydrate in ethanol to form 2-(2-chlorobenzylidene)hydrazine.

Acylation: The resulting hydrazone is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrazone-Linked Reactions

The hydrazone group (–NH–N=C–) is the most reactive site, participating in hydrolysis, cyclization, and redox reactions:

Key Mechanistic Insights :

-

Hydrolysis proceeds via protonation of the imine nitrogen, followed by nucleophilic attack by water.

-

Cyclization is facilitated by Lewis acids like FeCl₃, which polarize the C=N bond .

Amide Group Reactivity

The secondary amide (–NH–CO–) undergoes hydrolysis and alkylation:

Stability Notes :

Aromatic Electrophilic Substitution

The 3,4-dimethoxybenzamide and 2-chlorobenzylidene moieties undergo regioselective substitutions:

Regiochemical Analysis :

-

Electron-donating methoxy groups direct nitration to the meta position .

-

Deactivated 2-chlorobenzylidene ring favors para-bromination due to steric hindrance at ortho.

Redox Reactions

The compound participates in reduction and oxidation processes:

Coordination Chemistry

The hydrazone acts as a bidentate ligand for metal ions:

Applications : Metal complexes show enhanced antimicrobial activity compared to the free ligand .

Photochemical Degradation

UV exposure (λ = 254 nm) in methanol yields:

-

Primary products : 3,4-dimethoxybenzamide and 2-chlorobenzaldehyde (quantified via HPLC).

-

Mechanism : Homolytic cleavage of the N–N bond followed by radical recombination.

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 220°C (ΔH = 145 kJ/mol).

-

Major fragments: CO₂ (m/z 44) and chlorobenzene (m/z 112).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exhibit significant anticancer properties. For example, derivatives of hydrazone compounds have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). The anticancer activity is often attributed to the ability of these compounds to inhibit key metabolic pathways in cancer cells.

Case Study : A study on substituted benzamides linked to hydrazone structures demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research on related hydrazone derivatives has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen substituents in the aromatic ring has been noted to enhance antimicrobial activity.

Data Table: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

This data suggests that structural modifications can significantly affect the antimicrobial efficacy of hydrazone derivatives .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, studies have shown that these compounds can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .

Mechanism of Action

The mechanism by which N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exerts its effects involves interaction with microbial cell membranes and enzymes. The hydrazone moiety is known to form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms. Additionally, the compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

(a) N-{2-[(2E)-2-(9-Anthrylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide ()

- Structural Difference : The 2-chlorobenzylidene group is replaced with a 9-anthrylmethylene group.

- Impact: The anthracene moiety increases molecular weight (441.49 g/mol vs. Biological activity may shift due to altered binding affinity with hydrophobic pockets in target proteins.

(b) N-{2-[(2E)-2-(4-Hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide ()

- Structural Difference : The 2-chloro substituent is replaced with a para-hydroxy group.

- Impact: The hydroxyl group increases hydrogen bonding capacity, improving solubility in polar solvents.

(c) N-(2-(2-(2-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide ()

- Structural Difference : A 2-hydroxy-3-methoxybenzylidene group replaces the 2-chloro substituent.

- Impact :

- Dual functional groups (-OH and -OCH₃) create a mixed electronic profile (electron-donating and withdrawing), possibly optimizing interactions with both hydrophilic and hydrophobic protein regions.

- Molecular formula (C₁₉H₂₁N₃O₆) indicates higher oxygen content, enhancing polarity compared to the target compound .

Halogen-Substituted Analogs

(a) N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide ()

- Structural Difference : Additional chlorine at the 4-position of the benzylidene ring.

- Impact :

(b) N-{2-[(2E)-2-(5-Bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide ()

- Structural Difference : Bromine replaces chlorine at the 5-position, with a methoxy group at the 2-position.

- Impact: Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may alter van der Waals interactions and binding kinetics.

Biological Activity

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazone derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.

Molecular Formula and Weight

Structural Characteristics

The compound features a hydrazone linkage, which is known for its biological activity. The presence of the chlorobenzylidene moiety contributes to its lipophilicity, enhancing membrane permeability.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its analogs:

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is likely mediated through the disruption of critical signaling pathways involved in cell survival and proliferation.

-

Case Studies :

- In vitro studies demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

- A study reported that derivatives similar to this compound showed promising results against multidrug-resistant cancer cells, highlighting their potential in overcoming resistance mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research:

- Acetylcholinesterase Inhibition : Similar compounds have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

- Tyrosinase Inhibition : Studies indicate that hydrazone derivatives can inhibit tyrosinase activity, which is relevant in skin pigmentation disorders and melanoma treatment .

Synthesis

The synthesis of this compound typically involves:

- Formation of Hydrazone : Reacting 2-chlorobenzaldehyde with hydrazine hydrate.

- Condensation Reaction : Further reaction with 3,4-dimethoxybenzoyl chloride or an equivalent benzamide derivative.

- Purification : The product is purified through recrystallization or chromatography methods.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide?

- Methodology : The compound is synthesized via a multi-step procedure:

Condensation : React 3,4-dimethoxybenzoyl chloride with glycine ethyl ester hydrochloride in dichloromethane using triethylamine as a base to form the amide intermediate.

Hydrazinolysis : Treat the intermediate with hydrazine hydrate in ethanol to generate the hydrazide derivative.

Schiff base formation : React the hydrazide with 2-chlorobenzaldehyde in anhydrous methanol under acidic conditions (acetic acid) to yield the final product.

Purity is confirmed via TLC, IR (to confirm C=O and N–H stretches), and (e.g., δ 10.21 ppm for hydrazone protons) .

Q. How is the molecular structure of this compound characterized in the solid state?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation of methanol/water mixtures.

- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Oxford Xcalibur) at 200 K.

- Structure refinement : Employ SHELXL for refinement, revealing bond lengths (e.g., C9–O2 = 1.225 Å, C10–N3 = 1.271 Å) and torsional angles (e.g., N1–C8–C9–N2 = 173.58°), confirming E-configuration and planarity of the hydrazone moiety .

Q. What spectroscopic techniques are used to validate the compound’s structure?

- Methodology :

- IR spectroscopy : Identify characteristic bands for amide C=O (~1650 cm), hydrazone N–H (~3200 cm), and aromatic C–H stretches.

- NMR : resolves aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and hydrazone NH signals (δ 10.2–10.5 ppm). confirms carbonyl carbons (C=O at ~168 ppm) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

- Methodology : Analyze SC-XRD data to identify intermolecular interactions:

- Primary interactions : N–H···O and O–H···O hydrogen bonds (e.g., N2–H2N···O1, O3–H31···O2) form and ring motifs.

- Secondary interactions : C–H···O and π-stacking (spacing = 3.645 Å) stabilize layered structures along the [100] plane.

- Impact : These interactions enhance thermal stability and solubility profiles, critical for formulation studies .

Q. What challenges arise in resolving conformational isomerism during crystallographic refinement?

- Methodology :

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered atoms (e.g., methoxy groups).

- Twinned data : Apply HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter adjustment).

- Validation : Check using R (< 0.05) and goodness-of-fit (S ≈ 1.0). Contradictions in bond angles (e.g., C7–N1–C8 = 122.8° vs. 115.4°) may arise from dynamic disorder, resolved via DFIX restraints .

Q. How can electronic effects of substituents (e.g., 2-chloro, methoxy) modulate biological activity?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The 2-chloro group enhances electrophilicity, while methoxy groups donate electron density, affecting binding to targets like TNF-α.

- In vitro assays : Compare IC values against analogues (e.g., 4-methyl vs. 4-nitro derivatives) to quantify substituent effects on antiproliferative activity .

Q. How do solvent polarity and crystallization conditions affect polymorph formation?

- Methodology :

- Screening : Use high-throughput crystallization (e.g., vapor diffusion in 96-well plates) with solvents of varying polarity (e.g., DMSO vs. hexane).

- Characterization : Compare PXRD patterns and DSC thermograms. Methanol/water mixtures favor the monoclinic P1 phase, while DMSO induces a triclinic polymorph with altered H-bonding .

Data Contradictions and Resolutions

Q. Discrepancies in reported bond lengths for the hydrazone moiety: How to reconcile them?

- Analysis : SC-XRD studies report C10–N3 bond lengths ranging from 1.271 Å to 1.351 Å , likely due to:

- Experimental resolution : Higher-resolution data (< 0.8 Å) reduces errors.

- Temperature effects : Low-temperature (200 K) data minimizes thermal motion artifacts.

- Software differences : SHELXL (vs. older SHELX-76) applies more robust restraints for strained geometries .

Q. Conflicting biological activity What factors contribute to variability in IC values?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.